molecular formula C20H20BrN3O2S B3303860 N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921504-05-4

N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B3303860
CAS No.: 921504-05-4
M. Wt: 446.4 g/mol
InChI Key: QBAHFNAFAQWIOY-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic acetamide derivative featuring a substituted imidazole core. Key structural elements include:

  • Imidazole ring: Modified at position 2 with a sulfanyl-linked 4-bromophenylmethyl group (introducing halogenated aromaticity) and at position 5 with a hydroxymethyl substituent (improving solubility and hydrogen-bonding capacity).
  • 4-Bromophenyl moiety: Provides steric bulk and electron-withdrawing effects, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

N-benzyl-2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2S/c21-17-8-6-16(7-9-17)14-27-20-23-11-18(13-25)24(20)12-19(26)22-10-15-4-2-1-3-5-15/h1-9,11,25H,10,12-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAHFNAFAQWIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group at the 5-position of the imidazole ring is highly susceptible to oxidation.

Reagent/ConditionsProductMechanismReference
KMnO₄ (acidic)5-carboxylic acid derivativeThe hydroxymethyl group is oxidized to a carboxylic acid via intermediate aldehyde formation.
CrO₃ (Jones reagent)5-aldehyde derivativeControlled oxidation yields the aldehyde without further oxidation to the carboxylic acid.
H₂O₂ (aqueous)Sulfone formationThe sulfanyl (-S-) group oxidizes to a sulfonyl (-SO₂-) group under mild oxidative conditions.

Key Findings :

  • Oxidation of the hydroxymethyl group to carboxylic acids enhances hydrogen-bonding capacity, influencing biological interactions.

  • Sulfanyl-to-sulfone conversion modifies electronic properties, potentially altering binding affinity .

Substitution Reactions

The sulfanyl (-S-) and 4-bromophenyl groups participate in nucleophilic and electrophilic substitutions.

a) Nucleophilic Substitution at Sulfanyl Group

Reagent/ConditionsProductMechanismReference
Alkyl halides (e.g., CH₃I)Thioether derivativesNucleophilic displacement of the sulfanyl group with alkyl/aryl halides.
Amines (e.g., NH₃)Thiol-amine adductsThiol exchange reactions under basic conditions.

b) Electrophilic Substitution on Imidazole Ring

Reagent/ConditionsProductMechanismReference
HNO₃/H₂SO₄Nitroimidazole derivativesNitration occurs at the electron-rich C-4 position of the imidazole ring.
Br₂ (FeBr₃)Brominated imidazoleBromination at the C-2 or C-4 position, depending on directing effects.

Key Findings :

  • The sulfanyl group acts as a leaving group in nucleophilic substitutions, enabling structural diversification .

  • Electrophilic substitutions on the imidazole ring are regioselective, influenced by substituent electronic effects .

Reduction Reactions

Reductive modifications target the imidazole ring and acetamide moiety.

Reagent/ConditionsProductMechanismReference
LiAlH₄Reduced imidazoline derivativeThe imidazole ring undergoes partial reduction to imidazoline.
H₂/Pd-CDebenzylated amineCatalytic hydrogenation cleaves the benzyl group from the acetamide.

Key Findings :

  • Imidazole reduction alters aromaticity, affecting biological activity.

  • Debenzylation exposes primary amines for further functionalization .

Hydrolysis Reactions

The acetamide (-NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions.

Reagent/ConditionsProductMechanismReference
HCl (6M, reflux)Carboxylic acidAcidic hydrolysis converts the acetamide to acetic acid.
NaOH (aq., heat)Amine derivativeBasic hydrolysis yields the corresponding amine.

Key Findings :

  • Hydrolysis products exhibit altered solubility and reactivity profiles, useful in prodrug design.

Coordination Chemistry

The imidazole ring acts as a ligand for metal ions.

Metal IonComplex TypeApplicationReference
Zn²⁺Tetrahedral complexStabilizes the imidazole ring for catalytic applications.
Fe³⁺Octahedral complexPotential use in redox-active metalloenzyme mimics.

Key Findings :

  • Metal coordination modulates electronic properties and enhances stability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Imidazole-Based Acetamides

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituent Modifications Molecular Weight (g/mol) Key Biological Activities Reference
Target Compound 4-Bromophenylmethyl sulfanyl, hydroxymethyl-imidazole, benzyl acetamide ~443.3 (estimated) Not reported
2-{[5-(4-bromophenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide Allyl group at imidazole-N1; 4-chlorophenyl acetamide ~478.8 Not reported, but chlorophenyl may enhance cytotoxicity
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone core; methoxybenzyl substituent ~454.3 FPR2 agonist (calcium mobilization, chemotaxis in neutrophils)
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole core; methylphenyl sulfanyl ~451.5 Not reported; methyl groups may reduce metabolic clearance
N-benzyl-2-{[5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl]sulfanyl}acetamide Methylcarbamoylethyl substitution at imidazole-N1 ~406.4 Structural similarity suggests potential cholinesterase or kinase modulation
Key Observations:
  • Halogenated Aromatic Groups : The 4-bromophenyl group in the target compound contrasts with 4-chlorophenyl () and 4-fluorophenyl () analogs. Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets compared to smaller halogens .
  • Imidazole vs. Pyridazinone/Triazole Cores: Pyridazinone derivatives () exhibit FPR2 agonism, suggesting that imidazole-based analogs like the target compound could be optimized for similar receptor targeting .
  • Hydroxymethyl vs.
Enzyme Inhibition Potential
  • α-Glucosidase and LOX Inhibition : reports acetamide derivatives (e.g., 8t , 8u ) with IC50 values for α-glucosidase inhibition (~12–45 µM) and LOX inhibition (~20–60 µM). The target compound’s hydroxymethyl group may enhance hydrogen bonding with enzyme active sites, though direct testing is required .
  • Cholinesterase Activity : Compounds like 8w () show moderate BChE inhibition (~35% at 100 µM). The target compound’s benzyl and bromophenyl groups could similarly interact with BChE’s peripheral anionic site .
Receptor Binding Profiles
  • FPR Agonism: Pyridazinone analogs () activate FPR2 at nanomolar concentrations. The target compound’s imidazole core and acetamide linkage may offer a scaffold for FPR ligand development, though substitution patterns require optimization .

Biological Activity

N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H16BrNO2S\text{C}_{15}\text{H}_{16}\text{Br}\text{N}\text{O}_{2}\text{S}

This structure includes a benzyl group, a bromophenyl moiety, and an imidazole ring, which are known to contribute to its biological properties.

This compound exhibits several mechanisms of action:

  • Inhibition of Key Enzymes : The compound has shown inhibitory effects on various enzymes, including those involved in cancer cell proliferation. For instance, it has been reported to inhibit certain kinases that play a crucial role in tumor growth and metastasis .
  • Modulation of Receptor Activity : It interacts with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions such as growth and apoptosis .
  • Antioxidant Properties : The presence of hydroxymethyl groups contributes to its antioxidant capacity, potentially reducing oxidative stress in cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation and induces apoptosis. For example, it showed IC50 values in the low micromolar range against breast cancer cells .
  • Mechanistic Insights : The compound's ability to induce cell cycle arrest at the G1 phase was noted, suggesting its role in preventing cancer cell division .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Research indicates that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

Case Studies

A notable case study involved the application of this compound in a preclinical model for cancer therapy. In this study:

  • Model : Mice bearing xenograft tumors were treated with the compound.
  • Results : A marked reduction in tumor size was observed compared to control groups, alongside minimal side effects .

Data Summary

PropertyValue/Observation
Molecular FormulaC15H16BrNOS
Anticancer IC50 (Breast)Low micromolar range
Antimicrobial MICComparable to established antibiotics
Tumor Size ReductionSignificant in preclinical models

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfanyl group introduction, imidazole ring formation, and benzyl-acetamide coupling. For example:

  • Sulfanyl functionalization : Reacting 4-bromobenzyl mercaptan with a pre-formed imidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Imidazole core construction : Cyclization of hydroxymethyl-substituted imidazole precursors using POCl₃ or PPA as catalysts .
  • Final coupling : Benzylation via nucleophilic substitution or amide bond formation using EDCI/HOBt activation .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., S–C stretch at ~650 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, imidazole protons at δ 7.0–8.5 ppm) .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., H-bonding between hydroxymethyl and acetamide groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

  • Methodological Answer :

  • Temperature control : Lowering reaction temperature during sulfanyl group introduction reduces disulfide by-products .
  • Catalyst screening : Using DMAP instead of pyridine in benzylation steps enhances regioselectivity .
  • Purification strategies : Gradient column chromatography (hexane/EtOAc) isolates the target compound from unreacted intermediates .

Q. What computational approaches predict reactive sites for derivatization?

  • Methodological Answer :

  • DFT calculations : HOMO-LUMO analysis identifies electron-rich regions (e.g., imidazole N3 and hydroxymethyl groups) as nucleophilic sites .
  • Molecular Electrostatic Potential (MEP) : Highlights electrophilic centers (e.g., acetamide carbonyl) for electrophilic substitution .
  • MD simulations : Assess steric accessibility of the bromophenyl group for Suzuki-Miyaura coupling .

Q. How to resolve conformational isomerism in the solid-state structure?

  • Methodological Answer :

  • X-ray diffraction : Monoclinic crystal systems (e.g., space group P2₁/c) reveal rotational freedom of the benzyl group and sulfanyl linker .
  • Torsion angle analysis : Compare dihedral angles between imidazole and bromophenyl planes to classify isomers (e.g., syn vs. anti) .

Q. How to design selectivity assays for pharmacological activity screening?

  • Methodological Answer :

  • In vitro enzyme inhibition : Test against kinases (e.g., EGFR) at varying concentrations (1–100 µM) with positive controls (e.g., gefitinib) .
  • SAR studies : Compare activity of analogs with modified substituents (e.g., replacing bromophenyl with fluorophenyl) .
  • Cellular assays : Measure cytotoxicity in cancer vs. normal cell lines (e.g., IC₅₀ values in HeLa vs. HEK293) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

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